molecular formula C16H16ClN3O4S B3591877 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide

4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide

Cat. No.: B3591877
M. Wt: 381.8 g/mol
InChI Key: OYAICQQNBRWEQF-UHFFFAOYSA-N
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Description

4-({N-[(4-Chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide is a sulfonamide-derived benzamide compound characterized by a 4-chlorophenylsulfonyl group linked to an N-methylglycyl moiety, which is further conjugated to a benzamide core.

The compound is synthesized via coupling reactions involving sulfonyl chlorides and aminobenzamide precursors. For example, analogous procedures involve reacting 4-amino-N-(4-bromophenyl)benzamide with sulfonyl chlorides in tetrahydrofuran (THF) with pyridine as a base, followed by recrystallization .

Properties

IUPAC Name

4-[[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-20(25(23,24)14-8-4-12(17)5-9-14)10-15(21)19-13-6-2-11(3-7-13)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAICQQNBRWEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of N-methylglycine derivative: N-methylglycine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-[(4-chlorophenyl)sulfonyl]-N-methylglycine.

    Coupling with benzamide: The N-[(4-chlorophenyl)sulfonyl]-N-methylglycine is then coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and similarities between 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide and related compounds:

Compound Name Substituents Molecular Formula Key Features Biological Relevance
This compound - 4-Chlorophenylsulfonyl
- N-methylglycyl
- Benzamide core
C₁₆H₁₅ClN₂O₄S Enhanced sulfonamide reactivity; potential glyoxalase inhibition Zinc-binding affinity; enzyme inhibition
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (CAS 338967-01-4) - Three chloro substituents
- Sulfonylamino linkage
C₁₉H₁₃Cl₃N₂O₃S High halogen density; increased lipophilicity Anticancer activity (glyoxalase inhibition)
N-(4-Chlorophenyl)-4-[(2-chlorophenyl)methyl-methylsulfonyl-amino]benzamide - 2-Chlorophenylmethyl
- Methylsulfonyl
C₂₁H₁₈Cl₂N₂O₃S Ortho-substitution steric effects; altered binding kinetics Improved metabolic stability
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide - 4-Fluorophenyl
- Methylsulfonyl
C₂₁H₁₈ClFN₂O₃S Fluorine-enhanced bioavailability; reduced toxicity Dual-target inhibition (kinases/sulfotransferases)

Physicochemical Properties

  • Lipophilicity (logP) : The target compound has logP = 3.2, lower than the tri-chloro analogue (logP = 4.5) but higher than the 4-fluorophenyl derivative (logP = 2.8) .
  • Solubility : Methylglycyl substitution improves aqueous solubility (1.2 mg/mL) compared to methylsulfonyl derivatives (0.6 mg/mL) .

Key Research Findings

  • Glyoxalase Inhibition : The target compound’s N-methylglycyl moiety enhances zinc coordination in glyoxalase I’s active site, surpassing methylsulfonyl analogues in selectivity .
  • Structure-Activity Relationship (SAR) : Para-substituted chlorophenyl groups optimize enzyme binding, while ortho-substitution (e.g., ) improves pharmacokinetic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide
Reactant of Route 2
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4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide

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